Magnesium hexaborate

概要

説明

Magnesium hexaborate is an inorganic compound composed of magnesium, boron, and oxygen. It is known for its unique properties, including high thermal stability, mechanical strength, and resistance to corrosion. These characteristics make it valuable in various industrial and scientific applications.

準備方法

Synthetic Routes and Reaction Conditions

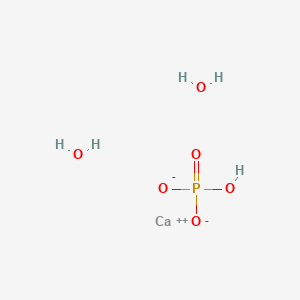

Magnesium hexaborate can be synthesized through several methods. One common approach involves the reaction of magnesium oxide with boric acid under hydrothermal conditions. The reaction typically occurs at temperatures ranging from 120°C to 180°C, with a high B2O3/MgO molar ratio favoring the formation of this compound . Another method involves the precipitation of this compound from a supersaturated solution, followed by filtration and drying .

Industrial Production Methods

In industrial settings, this compound is often produced using a hydrothermal method. This involves mixing light-burned magnesia with boric acid and subjecting the mixture to high temperatures and pressures. The resulting product is then filtered, washed, and dried to obtain pure this compound .

化学反応の分析

Types of Reactions

Magnesium hexaborate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form magnesium oxide and boron oxide.

Reduction: It can be reduced to elemental magnesium and boron under specific conditions.

Substitution: this compound can participate in substitution reactions where boron atoms are replaced by other elements.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide). The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from reactions involving this compound include magnesium oxide, boron oxide, and various substituted borates, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Magnesium hexaborate has a wide range of scientific research applications, including:

Chemistry: It is used as a catalyst in organic reactions and as a precursor for the synthesis of other borate compounds.

Biology: this compound is studied for its potential use in drug delivery systems and as an antibacterial agent.

Industry: This compound is used in the production of special glasses, ceramics, and as a flame retardant.

作用機序

The mechanism by which magnesium hexaborate exerts its effects involves its interaction with molecular targets and pathways. In biological systems, it can interact with cellular membranes, leading to structural damage and oxidative stress. This is particularly relevant in its antibacterial activity, where it disrupts the cell membrane of bacteria, leading to cell death .

類似化合物との比較

Magnesium hexaborate can be compared with other magnesium borates, such as magnesium tetraborate and magnesium diborate. While all these compounds share similar properties, this compound is unique due to its higher boron content, which imparts greater thermal stability and mechanical strength .

List of Similar Compounds

- Magnesium tetraborate

- Magnesium diborate

- Magnesium oxide

- Magnesium phosphate

This compound stands out among these compounds due to its specific structural and chemical properties, making it particularly valuable in high-temperature and high-strength applications.

特性

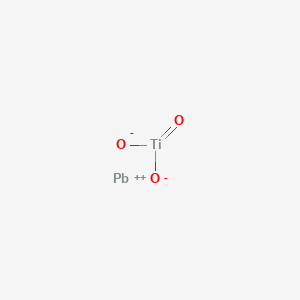

InChI |

InChI=1S/B.Mg.O/q;+2;-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUWTDQUEUJLAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

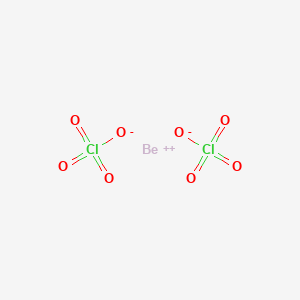

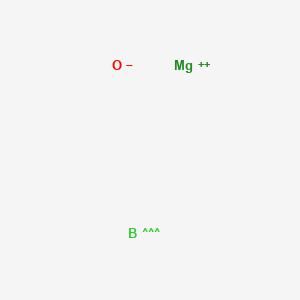

[B].[O-2].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BMgO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12429-66-2 (MgB6O10), 13703-82-7 (HBO2.1/2Mg) | |

| Record name | Magnesium borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

51.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12007-62-4 | |

| Record name | Magnesium borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。